molecular formula C12H13ClN2O4 B2406640 Ethyl 6-(chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 585516-41-2

Ethyl 6-(chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2406640
CAS No.: 585516-41-2
M. Wt: 284.7
InChI Key: XHNONBRRPYWXOS-UHFFFAOYSA-N
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Description

Ethyl 6-(chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C12H13ClN2O4 and its molecular weight is 284.7. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 6-(chloromethyl)-4-(furan-2-yl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O4/c1-2-18-11(16)9-7(6-13)14-12(17)15-10(9)8-4-3-5-19-8/h3-5,10H,2,6H2,1H3,(H2,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHNONBRRPYWXOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CO2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-(chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 585516-41-2) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H13ClN2O4C_{12}H_{13}ClN_{2}O_{4} with a molecular weight of 284.70 g/mol. The compound features a tetrahydropyrimidine ring which is known for various biological activities.

Antimicrobial Activity

Research indicates that compounds in the tetrahydropyrimidine class exhibit significant antimicrobial properties. Ethyl 6-(chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine derivatives have been shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Related Compounds

CompoundTarget BacteriaMIC (µg/mL)Reference
Ethyl 6-(chloromethyl)-4-furanStaphylococcus aureus50
Ethyl 6-(chloromethyl)-4-furanEscherichia coli100
TetracyclineVarious200

The compound's structure allows it to interact with bacterial cell membranes, leading to disruption and subsequent cell death.

Anticancer Activity

Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation. For instance, similar tetrahydropyrimidine compounds have been evaluated for their ability to induce apoptosis in various cancer cell lines.

Case Study Example:

In a study evaluating the anticancer effects of tetrahydropyrimidines:

  • Cell Lines Used : MCF-7 (breast cancer), HeLa (cervical cancer)
  • Findings : The compound exhibited IC50 values in the low micromolar range, indicating potent activity against these cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism.
  • Disruption of Membrane Integrity : The furan moiety contributes to the lipophilicity of the molecule, enhancing its ability to penetrate bacterial membranes.
  • Induction of Apoptosis : In cancer cells, these compounds may activate pathways that lead to programmed cell death.

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